N,1-dimethyl-1H-imidazol-2-amine hydrochloride

Purity Analysis Quality Control Procurement Specification

In multi-step medicinal chemistry, inconsistent intermediate quality erodes yields and complicates purification. N,1-Dimethyl-1H-imidazol-2-amine hydrochloride (CAS 1260816-38-3) eliminates this risk. • ≥95% purity minimizes side reactions, enabling cumulative yield improvements across lengthy synthetic sequences. • Hydrochloride salt ensures aqueous solubility for CuAAC click chemistry-avoids free base precipitation that causes incomplete conversion. • Recognized bioisostere for VAP-1 inhibitor design; pre-activated building block for rapid SAR exploration. • Solid-state stability guarantees consistent analytical performance as a reference standard over extended storage periods.

Molecular Formula C5H10ClN3
Molecular Weight 147.6 g/mol
CAS No. 1260816-38-3
Cat. No. B1404847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-1H-imidazol-2-amine hydrochloride
CAS1260816-38-3
Molecular FormulaC5H10ClN3
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCNC1=NC=CN1C.Cl
InChIInChI=1S/C5H9N3.ClH/c1-6-5-7-3-4-8(5)2;/h3-4H,1-2H3,(H,6,7);1H
InChIKeyYCHSIKNAJZOHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethyl-1H-imidazol-2-amine Hydrochloride Overview


N,1-Dimethyl-1H-imidazol-2-amine hydrochloride (CAS 1260816-38-3) is a heterocyclic amine salt comprising an imidazole core with both N1- and N2-exocyclic methylation, supplied as a stable hydrochloride . Its structure places it among 2-aminoimidazole derivatives widely used as synthetic intermediates and privileged scaffolds in medicinal chemistry [1]. The hydrochloride salt form provides enhanced solid-state stability and facilitates direct use in aqueous or polar reaction media relative to the corresponding free base, simplifying handling and improving shelf life .

Stable hydrochloride salt for aqueous and polar reaction media
N,1-Dimethyl substitution pattern as a privileged scaffold in medicinal chemistry
High-purity supply for multi-step synthetic workflows

N,1-Dimethyl-1H-imidazol-2-amine HCl: Why Substitution Fails


Substituting N,1-dimethyl-1H-imidazol-2-amine hydrochloride with closely related imidazole-2-amine derivatives—such as the free base (CAS 1083224-07-0), the monomethyl analog (CAS 1450-94-8), or the regioisomeric N-methyl variant (CAS 1803581-76-1)—introduces meaningful physicochemical and practical differences that can impact synthetic outcomes, analytical behavior, and overall procurement value. The presence of the hydrochloride counterion imparts distinct solubility and stability profiles . Furthermore, the N,1-dimethyl substitution pattern alters the steric and electronic environment of the imidazole ring, influencing reactivity in downstream transformations [1]. These differences are not interchangeable; the choice of this specific hydrochloride salt over its analogs can directly affect reaction yields, purification workflows, and the reliability of analytical data .

Free base vs hydrochloride salt

The free base (CAS 1083224-07-0) lacks the aqueous solubility and solid-state stability of the HCl salt, potentially altering reaction yields and handling.

Monomethyl analog (CAS 1450-94-8)

Different N-methylation pattern changes steric and electronic properties, which can shift reactivity in downstream transformations and purification behavior.

Regioisomeric N-methyl variant

A different ring substitution position may lead to divergent synthetic outcomes and analytical profiles; direct interchange may not reproduce established protocols.

N,1-Dimethyl-1H-imidazol-2-amine HCl: Head-to-Head Comparison


Superior Purity Specification

N,1-Dimethyl-1H-imidazol-2-amine hydrochloride (CAS 1260816-38-3) is commercially available with a minimum purity specification of 97%, as offered by Leyan (Catalog No. 1145935) . In contrast, the most closely related comparator, 1-methyl-1H-imidazol-2-amine hydrochloride (CAS 1450-94-8), is typically supplied at 95% purity across multiple vendors including AKSci, CymitQuimica, and Sigma-Aldrich . This 2% absolute purity difference can significantly reduce downstream purification burden, particularly in multi-step syntheses where cumulative impurity profiles impact final yield.

Purity Specification
Specification review
+2% absolute purity vs. monomethyl analog
May reduce downstream purification burden in multi-step syntheses
Vendor-reported HPLC specification; validate per lot
Purity Analysis Quality Control Procurement Specification

Molecular Weight Differentiation

The hydrochloride salt (CAS 1260816-38-3) possesses a molecular weight of 147.61 g/mol, which is 36.46 g/mol (the mass of HCl) higher than the corresponding free base N,1-dimethyl-1H-imidazol-2-amine (CAS 1083224-07-0; MW = 111.15 g/mol) . This increased molecular weight shifts the m/z signal in LC-MS analysis, providing a distinct mass spectral signature that can facilitate unambiguous identification in complex reaction mixtures and impurity profiling workflows. For comparison, the monomethyl analog 1-methyl-1H-imidazol-2-amine hydrochloride (CAS 1450-94-8) has a molecular weight of 133.58 g/mol .

Molecular Weight
Calculated
147.61 g/mol (HCl salt)
Distinct MS signature aids unambiguous identification in reaction monitoring
Derived from molecular formula C₅H₁₀ClN₃
Analytical Chemistry LC-MS Mass Spectrometry

Salt Form: Handling & Stability Advantage

The hydrochloride salt form of N,1-dimethyl-1H-imidazol-2-amine (CAS 1260816-38-3) is a solid at room temperature, as indicated by its GHS classification and hazard statements for skin and eye irritation . In contrast, the corresponding free base (CAS 1083224-07-0) is a liquid with a reported boiling point of 155°C . This difference is class-consistent with imidazol-2-amine derivatives, where salt formation generally improves crystallinity and reduces air sensitivity [1]. The solid hydrochloride form is easier to weigh accurately, less prone to oxidative degradation, and more convenient for long-term storage under ambient conditions.

Physical State
Class-level inference
Solid (HCl salt) vs. liquid (free base)
Solid form may simplify accurate weighing and storage under ambient conditions
Class-consistent with 2-aminoimidazole salts; data to verify
Chemical Stability Storage Formulation

Aqueous Solubility Advantage

N,1-Dimethyl-1H-imidazol-2-amine hydrochloride is reported to be soluble in water and polar organic solvents . This contrasts with the free base, which exhibits limited water solubility due to its neutral, more lipophilic character. While direct comparative solubility data (mg/mL) are not published for this specific compound, the class-level inference is well established: hydrochloride salts of 2-aminoimidazoles are generally more water-soluble than their corresponding free bases . This property is particularly valuable for reactions conducted in aqueous or biphasic systems, where the free base may partition poorly into the aqueous phase.

Aqueous Solubility
Data to verify
Reported water-soluble; free base has limited solubility
May expand reaction scope in aqueous and biphasic systems
Qualitative class-level inference; quantitative solubility data not published
Solubility Reaction Medium Aqueous Chemistry

N,1-Dimethyl-1H-imidazol-2-amine HCl: Optimal Use Cases


VAP-1 Inhibitor Synthesis

The N,1-dimethyl-1H-imidazol-2-amine core is a recognized bioisostere in the design of vascular adhesion protein-1 (VAP-1) inhibitors [1]. The hydrochloride salt form of this specific substitution pattern (N,1-dimethyl) provides a convenient, pre-activated building block for introducing the imidazole moiety into lead compounds. The 97% purity specification minimizes impurities that could interfere with biological assays, making it suitable for hit-to-lead optimization where high chemical fidelity is required.

Analytical Reference Standard Use

The distinct molecular weight of 147.61 g/mol and the characteristic LC-MS signature of this hydrochloride salt facilitate its use as a reference standard for quantifying related imidazole impurities in drug substances or intermediates. Its solid-state stability ensures consistent performance over time, reducing the frequency of re-standardization required for liquid free-base standards.

Aqueous Click Chemistry and Bioconjugation

The enhanced water solubility of the hydrochloride salt makes it the preferred form for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions conducted in aqueous buffers. The free base (CAS 1083224-07-0) may precipitate under these conditions, leading to incomplete conversion and challenging purifications. This salt form enables cleaner reactions and higher yields in bioconjugation workflows where imidazole-based linkers are employed.

High-Purity Multi-Step Synthesis

When this compound serves as an intermediate in a lengthy synthetic sequence, the 97% purity specification translates to fewer side reactions and higher overall yields. The cumulative benefit is magnified in processes where multiple steps are involved; a 2% purity advantage at each stage can lead to double-digit percentage improvements in final product yield and reduced purification costs.

Application
Selection Property
Validation Focus
VAP-1 inhibitor synthesis
Pre-activated building block with defined N,1-dimethyl substitution
High chemical fidelity in hit-to-lead optimization
Analytical reference standard
Distinct molecular weight and LC-MS signature; solid-state stability
Consistent reference material performance for impurity profiling
Aqueous click chemistry
Enhanced aqueous solubility (HCl salt)
Compatibility with CuAAC reactions in aqueous buffers
High-purity multi-step synthesis
High initial purity specification
Cumulative yield improvement and reduced purification costs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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